molecular formula C7H10N2O B1289526 1-(2-Aminopyridin-4-yl)ethanol CAS No. 885266-91-1

1-(2-Aminopyridin-4-yl)ethanol

Cat. No. B1289526
CAS RN: 885266-91-1
M. Wt: 138.17 g/mol
InChI Key: GCMMYIYEKSCNRT-UHFFFAOYSA-N
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Description

1-(2-Aminopyridin-4-yl)ethanol is a compound that is structurally related to various amino alcohols, which are of significant interest in medicinal chemistry due to their biological activity and potential therapeutic applications. Although the provided papers do not directly discuss 1-(2-Aminopyridin-4-yl)ethanol, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and properties, which can be extrapolated to understand 1-(2-Aminopyridin-4-yl)ethanol.

Synthesis Analysis

The synthesis of related 1,2-amino alcohols has been reported using a Cr/photoredox dual catalytic system, which allows the in situ generation of α-amino carbanion equivalents that act as nucleophiles for the addition to carbonyl compounds, mostly aldehydes . This method demonstrates the potential for creating a variety of 1,2-amino alcohols, which could be applied to the synthesis of 1-(2-Aminopyridin-4-yl)ethanol.

Molecular Structure Analysis

The molecular structure of a complex formed between a DNA duplex and a related compound, 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol, has been elucidated using NMR spectroscopy and molecular dynamic simulations . The drug molecule intercalates between DNA bases, with interactions that include weak stacking and hydrogen bonding. This analysis provides a framework for understanding how similar compounds, such as 1-(2-Aminopyridin-4-yl)ethanol, might interact with biological macromolecules.

Chemical Reactions Analysis

Aminoethylsulfanylpyridine derivatives, which are structurally related to 1-(2-Aminopyridin-4-yl)ethanol, have been synthesized using nucleophilic substitution reactions with halopyridines in ethanol solvent under microwave heating . This method shows the versatility and potential for high yields in the synthesis of pyridine-containing amino alcohols, which could be relevant for the chemical reactions of 1-(2-Aminopyridin-4-yl)ethanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-amino alcohols can be inferred from the synthesis and characterization of similar compounds. For instance, the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives in aqueous ethanol medium demonstrates the solubility and reactivity of such compounds in mixed solvent systems . Additionally, the antioxidant activity of these compounds suggests potential for redox-related chemical properties . The asymmetric synthesis of 1,2-diaryl-2-amino ethanols also provides insights into the stereochemistry and enantiomeric purity that can be achieved in this class of compounds .

Scientific Research Applications

Ligand Component in Metal Complexes

  • Application : 1-(2-Aminopyridin-4-yl)ethanol serves as a precursor for bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is useful for promoting lower energy electronic absorption in metal complexes and anchoring ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).

Synthesis of Boryl and Borylene Osmium Complexes

  • Application : In the synthesis of tethered boryl and base-stabilized borylene osmium complexes, the reaction between this compound and Os(BCl2)Cl(CO)(PPh3)2 in the presence of ethanol leads to a mixture of two products with potential applications in coordination chemistry and organometallics (Rickard et al., 2002).

Synthesis of Oxadiazolo Pyridin-Thiones

  • Application : It reacts with thiophosgene in ethanol solution to produce 2H-[1,2,4]oxadiazolo[2,3-af]pyridin-2-thiones, which are stable at room temperature but exhibit explosive properties when heated (Rousseau & Taurins, 1977).

Antagonism of Ethanol-induced Depressant Effects

  • Application : This compound has been studied for its potential to antagonize ethanol-induced depressant effects on motor performance and neuronal activity, though further evaluation is required due to potential side effects (Sellin & Laakso, 1987).

Synthesis of Aminopyridines and Meldrum’s Acid

  • Application : The compound is used in the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, highlighting its role in forming complex organic structures (Asadi et al., 2021).

Luminescence Studies

  • Application : Studies on quantum yields and lifetimes of fluorescence and phosphorescence of various aminopyridines, including 1-(2-Aminopyridin-4-yl)ethanol, provide insights into their potential applications in photophysics and photochemistry (Kimura, Takaoka, & Nagai, 1977).

properties

IUPAC Name

1-(2-aminopyridin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMMYIYEKSCNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592225
Record name 1-(2-Aminopyridin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminopyridin-4-yl)ethanol

CAS RN

885266-91-1
Record name 1-(2-Aminopyridin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 1-(2-aminopyridin-4-yl)ethanone (21) (168 mg, 1.234 mmol) in MeOH (10 mL), under nitrogen at 0° C., was added sodium borohydride (46.7 mg, 1.234 mmol). The resulting reaction mixture was stirred at RT for 2 hr, and then the solvents were removed under reduced pressure. The residue was taken up into EtOAc (25 mL), and extracted with saturated aq NaHCO3 solution (30 mL) and the layers separated. The aqueous layer was extracted with EtOAc (20 mL×2), and the combined organic extracts were washed with brine (30 mL), dried and the solvents removed under reduced pressure, to give 1-(2-aminopyridin-4-yl)ethanol (22) (77 mg, 45%) as a yellow oil: m/z 139 (M+H)+ (ES+).
Quantity
168 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
46.7 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(2-hydrazinopyrimidin-4-yl)ethanol (13a) was dissolved in ethanol (300 mL) and Raney-Ni (35 mL, 50% slurry in water) was added. The flask was flushed with argon, put under a hydrogen atmosphere (balloon) and stirred at room temperature overnight. The mixture was filtered and concentrated under vacuum to give a red oil that was dissolved in methanol and concentrated onto silica before being purified by silica flash chromatography (100% ethyl acetate to 20% methanol in ethyl acetate) to give the title compound (9.0 g) as an orange oil.
Name
1-(2-hydrazinopyrimidin-4-yl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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